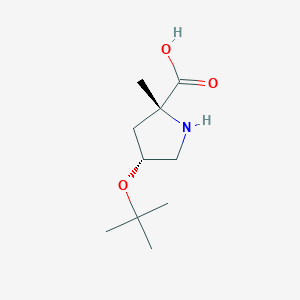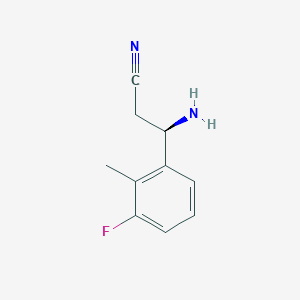
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Introduction of Amino Group: The intermediate is then subjected to amination reactions to introduce the amino group.
Formation of Nitrile Group: Finally, the nitrile group is introduced through a cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. The nitrile group can also interact with enzymes or receptors, influencing their activity and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-iodo-2-methylphenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H11FN2 |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |
Clave InChI |
FYSVESNUMJFSIY-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C=CC=C1F)[C@@H](CC#N)N |
SMILES canónico |
CC1=C(C=CC=C1F)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


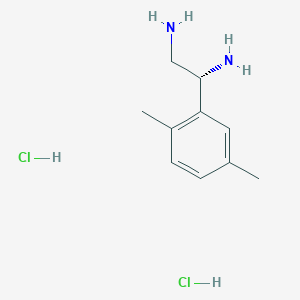

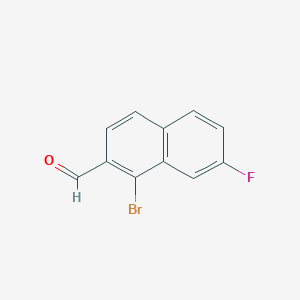
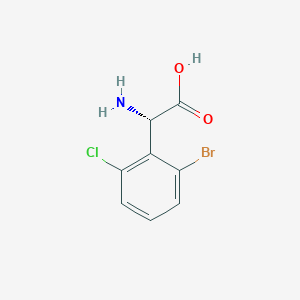
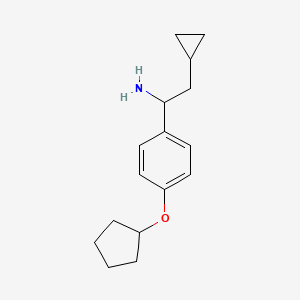
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
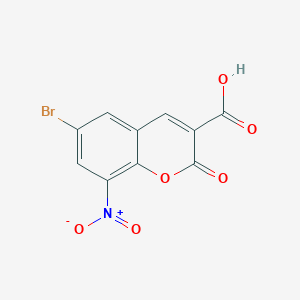
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
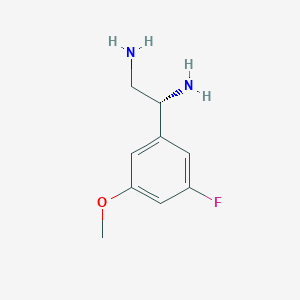
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)
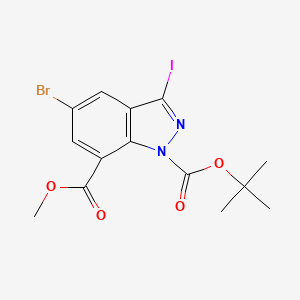
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
